Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7F6NO2. It is characterized by the presence of two trifluoromethyl groups attached to a benzoate structure, along with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction pathways can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho to the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-trifluoromethylbenzoate: Similar structure but with only one trifluoromethyl group.
2,6-Bis(trifluoromethyl)benzoic acid: Lacks the amino group but has two trifluoromethyl groups.
4-Amino-2-trifluoromethylbenzonitrile: Contains a nitrile group instead of a benzoate ester
Uniqueness
Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-amino-4,6-bis(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-19-8(18)7-5(10(14,15)16)2-4(3-6(7)17)9(11,12)13/h2-3H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLPIKFMVZIWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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